8-Azabicyclo[5.2.0]nonane
Overview
Description
8-Azabicyclo[520]nonane is a bicyclic organic compound with the molecular formula C8H15N It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[5.2.0]nonane typically involves intramolecular cyclization reactions. One common method starts with an amine diol precursor, which undergoes cyclization in the presence of trifluoroacetic acid to form the desired bicyclic structure . Another approach involves radical ring closure methods, which have been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary, but they generally follow the principles of optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[5.2.0]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
8-Azabicyclo[5.2.0]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[5.2.0]nonane involves its interaction with molecular targets, such as receptors or enzymes. For example, derivatives of similar bicyclic compounds have been shown to act as positive allosteric modulators of AMPA receptors, enhancing receptor activity in a concentration-dependent manner . This interaction can modulate neurotransmission and has potential therapeutic implications for neurological disorders.
Comparison with Similar Compounds
8-Azabicyclo[5.2.0]nonane can be compared with other bicyclic compounds, such as:
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the arrangement of carbon atoms and the absence of a nitrogen atom.
3,7-Diazabicyclo[3.3.1]nonane: This compound contains two nitrogen atoms in the bicyclic structure and has been studied for its role as a positive allosteric modulator of AMPA receptors.
The uniqueness of 8-Azabicyclo[52
Properties
IUPAC Name |
8-azabicyclo[5.2.0]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-7-6-9-8(7)5-3-1/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVUJYHRYYMVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311918 | |
Record name | 8-Azabicyclo[5.2.0]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39872-95-2 | |
Record name | 8-Azabicyclo[5.2.0]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39872-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo[5.2.0]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using diisobutylaluminium hydride (DIBAL-H) and sodium cyanoborohydride for different outcomes in ring opening. How does the choice of reducing agent influence the regioselectivity in this bicyclic system?
A1: The difference in regioselectivity arises from the distinct reducing properties and mechanisms of DIBAL-H and sodium cyanoborohydride. []
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